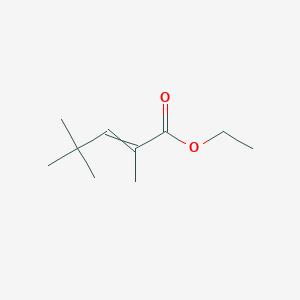

ethyl 2,4,4-trimethylpent-2-enoate

Description

Ethyl 2,4,4-trimethylpent-2-enoate (IUPAC: ethyl (E)-2,4,4-trimethylpent-2-enoate) is an α,β-unsaturated ester with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol . It is a liquid compound stored at 4°C and typically available at ≥95% purity . Structurally, it features a branched pentene backbone with three methyl substituents and an ethyl ester group, making it a versatile small-molecule scaffold for synthetic chemistry and materials science applications . Its InChI key (FJSPLBAXDGTACK-BQYQJAHWSA-N) confirms the (E)-configuration of the double bond, which influences its reactivity and physical properties .

Properties

IUPAC Name |

ethyl 2,4,4-trimethylpent-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-6-12-9(11)8(2)7-10(3,4)5/h7H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSPLBAXDGTACK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80781062 | |

| Record name | Ethyl 2,4,4-trimethylpent-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80781062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807938-32-4, 22147-70-2 | |

| Record name | 2-Pentenoic acid, 2,4,4-trimethyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807938-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,4,4-trimethylpent-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80781062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Ethyl 2,4,4-trimethylpent-2-enoate belongs to the α,β-unsaturated ester family, which is characterized by a conjugated double bond adjacent to an ester group. Key structural analogs include:

Mthis compound: Differs only in the ester alkyl group (methyl vs. ethyl), which affects solubility and volatility.

Physicochemical Properties

The compound’s molecular weight (170.25 g/mol ) and branched structure confer distinct properties compared to linear esters like ethyl acetate (MW: 88.11 g/mol). Its higher molecular weight and steric bulk likely reduce volatility and increase lipophilicity, impacting applications in polymer science or as a solvent .

Table 1: Key Properties of this compound vs. Analogues

Methodological Considerations in Similarity Assessment

Compound similarity is often evaluated using computational tools like Tanimoto coefficients or molecular docking, which prioritize structural overlap and functional group alignment . This compound’s unique branched structure may render it dissimilar to linear esters in virtual screening, despite shared ester functionality. For example, its conjugation system could mimic bioactive α,β-unsaturated carbonyl compounds in drug discovery, whereas saturated esters lack this pharmacophoric feature .

Research Findings and Gaps

Quaternary ammonium compounds (e.g., alkyltrimethylammonium surfactants) have been compared for critical micelle concentration (CMC) values , but these lack the ester functionality and conjugation of the target compound. Further research is needed to explore its performance in catalytic systems or bioactivity assays relative to analogues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.